Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt is a chemical compound with a complex structure that includes a butyric acid backbone, a fluorine atom, a hydroxyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt typically involves multiple steps. One common method is the esterification of 4-fluoro-2-hydroxybutyric acid with methanol in the presence of an acid catalyst. The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process often includes the use of continuous reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for industrial efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products
Hydrolysis: Produces 4-fluoro-2-hydroxybutyric acid and methanol.
Oxidation: Can yield 4-fluoro-2-oxobutyric acid.
Substitution: Results in various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt has several applications in scientific research:
Wirkmechanismus
The mechanism of action of butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The fluorine atom can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyric acid, 4-fluoro-, methyl ester
- Butyric acid, 2-hydroxy-, methyl ester
- Butyric acid, 4-hydroxy-, methyl ester
Uniqueness
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a hydroxyl group in the same molecule allows for a wide range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
63904-98-3 |
---|---|
Molekularformel |
C5H8FNaO3 |
Molekulargewicht |
158.10 g/mol |
IUPAC-Name |
sodium;4-fluoro-1-methoxy-1-oxobutan-2-olate |
InChI |
InChI=1S/C5H8FO3.Na/c1-9-5(8)4(7)2-3-6;/h4H,2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
XOIJLGQEBNTZLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCF)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.